molecular formula C7H13NO3S B13288755 3-(Azetidin-3-yloxy)tetrahydrothiophene 1,1-dioxide

3-(Azetidin-3-yloxy)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13288755
M. Wt: 191.25 g/mol
InChI Key: QQJKBPRCNIVXDC-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yloxy)tetrahydrothiophene 1,1-dioxide is a cyclic sulfone derivative characterized by a tetrahydrothiophene 1,1-dioxide core substituted with an azetidin-3-yloxy group. The tetrahydrothiophene 1,1-dioxide moiety (commonly known as sulfolane) is a five-membered saturated ring containing a sulfur atom in the +6 oxidation state, which confers high polarity and thermal stability . This structural modification distinguishes it from simpler sulfolane derivatives and may influence its physicochemical properties, reactivity, and biological activity.

Properties

Molecular Formula

C7H13NO3S

Molecular Weight

191.25 g/mol

IUPAC Name

3-(azetidin-3-yloxy)thiolane 1,1-dioxide

InChI

InChI=1S/C7H13NO3S/c9-12(10)2-1-6(5-12)11-7-3-8-4-7/h6-8H,1-5H2

InChI Key

QQJKBPRCNIVXDC-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1OC2CNC2

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 3-Bromoazetidine Derivatives

The initial step often involves synthesizing a suitable azetidine precursor, typically a 3-bromoazetidine or its derivatives, which serve as electrophilic intermediates. For instance, the synthesis of tert-butyl 3-bromopyrrolidine-1-carboxylate or tert-butyl 3-bromoazetidine-1-carboxylate is achieved through halogenation of the corresponding amino alcohols or amino acids.

Reaction Conditions:

  • Reagents: N-bromosuccinimide (NBS) or brominating agents
  • Solvent: Dichloromethane or acetonitrile
  • Temperature: Room temperature to 0°C to control selectivity
  • Yield: Typically high, around 90-100%

Step 2: Nucleophilic Displacement with Hydroxy or Ether-Forming Nucleophiles

The bromoazetidine intermediate undergoes nucleophilic substitution with suitable oxygen nucleophiles, such as phenols or alcohols, to form the azetidin-3-yloxy moiety.

Reaction Conditions:

  • Nucleophile: Phenol derivatives or alcohols
  • Base: Potassium carbonate or sodium hydride
  • Solvent: N,N-Dimethylformamide (DMF) or tetrahydrofuran (THF)
  • Temperature: 60-100°C
  • Yield: Ranges from 70% to quantitative

Step 3: Cyclization to Form the Tetrahydrothiophene Dioxide

The key ring formation involves cyclization of the intermediate to generate the tetrahydrothiophene dioxide core. This can be achieved via intramolecular nucleophilic attack facilitated by appropriate reaction conditions, often under basic or oxidative conditions.

Reaction Conditions:

  • Oxidants: Hydrogen peroxide or peracids, to oxidize sulfur to the dioxide
  • Solvent: Acetic acid or aqueous buffers
  • Temperature: 0-50°C
  • Yield: Moderate to high (50-85%)

Oxidation to Tetrahydrothiophene 1,1-Dioxide

The oxidation step is crucial for converting the sulfur atom to the dioxide form, stabilizing the heterocyclic ring.

Methodology:

  • Oxidants Used: Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (m-CPBA), or peracetic acid
  • Reaction Conditions:
    • Solvent: Acetic acid, aqueous buffers, or organic solvents like dichloromethane
    • Temperature: Typically 0-25°C to control over-oxidation
    • Time: Several hours, monitored by TLC or NMR
  • Yield: Generally high (70-90%)

Data Table: Oxidation Conditions

Oxidant Solvent Temperature Time Yield (%) Notes
Hydrogen peroxide Aqueous buffer 0-25°C 4-8 h 80-90 Mild conditions, selective
m-CPBA Dichloromethane 0°C 2-6 h 75-85 Controlled oxidation
Peracetic acid Acetic acid Room temp 3-5 h 70-80 Effective, requires careful control

Functionalization of the Azetidine Ring

Post ring formation and oxidation, the azetidine core can be further functionalized via nucleophilic substitutions or coupling reactions to introduce various substituents, tailoring the compound's biological activity.

Methodologies:

Summary of the Overall Synthetic Route

Step Reaction Type Key Reagents Conditions Yield (%) References
1 Halogenation NBS, brominating agents Room temp, inert atmosphere 90-100 ,
2 Nucleophilic substitution Phenols, alcohols DMF/THF, 60-100°C 70-100 ,
3 Ring cyclization Intramolecular nucleophilic attack Basic/oxidative conditions 50-85 ,
4 Oxidation H₂O₂, m-CPBA 0-25°C 70-90 ,

Research Findings and Considerations

  • Selectivity and Yield Optimization: Careful control of temperature and oxidant equivalents is critical to prevent over-oxidation or side reactions.
  • Scalability: The described methods have been successfully scaled in patent processes, indicating industrial viability.
  • Environmental and Safety Aspects: Use of environmentally benign oxidants like hydrogen peroxide is preferred, and proper handling of brominating agents is essential.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yloxy)-1lambda6-thiolane-1,1-dione can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the nitrogen or sulfur atoms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the azetidine or thiolane rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the azetidine or thiolane rings.

Scientific Research Applications

3-(Azetidin-3-yloxy)-1lambda6-thiolane-1,1-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yloxy)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The azetidine ring can mimic natural amino acids, allowing the compound to interact with enzymes and receptors in biological systems. The thiolane ring can undergo redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-(Azetidin-3-yloxy)tetrahydrothiophene 1,1-dioxide, the following table compares its structural and functional attributes with key analogs:

Compound Substituent Molecular Weight Key Properties Applications
Sulfolane (Tetrahydrothiophene 1,1-dioxide) None 120.17 g/mol Mp: 27.4–27.8°C; Bp: 285°C; High polarity, thermally stable, water-miscible Industrial solvent, natural product isolation, supercapacitor electrolytes
3-Methylsulfolane Methyl (-CH₃) 134.19 g/mol Lower melting point than sulfolane; enhanced hydrophobicity High-temperature electrochemical applications
3-Aminotetrahydrothiophene 1,1-dioxide Amino (-NH₂) 135.18 g/mol Reactive amino group; forms hydrochloride salts for stability Pharmaceutical intermediates (e.g., psychotropic agents)
3-(2-Methylpiperazin-1-yl) derivative Piperazinyl (N-heterocycle) 218.32 g/mol Basic nitrogen centers; potential for hydrogen bonding Investigational drug candidates (unspecified biological targets)
Target Compound Azetidin-3-yloxy (-O-azetidine) Est. 197–210 g/mol Polar, sterically hindered; likely higher melting point than sulfolane Hypothesized: Drug discovery (bioactivity inferred from sulfone analogs)

Key Structural and Functional Comparisons:

Substituent Effects: Sulfolane lacks substituents, making it a benchmark for polarity and solvent utility. Its ether oxygen and azetidine nitrogen may enhance solubility in polar solvents and enable hydrogen bonding . Amino and piperazinyl derivatives exhibit basicity and reactivity suitable for pharmaceutical synthesis, whereas the azetidinyloxy group may offer distinct regioselectivity in reactions .

Synthetic Accessibility :

  • Sulfolane derivatives are typically synthesized via cyclization, oxidation, or nucleophilic substitution . Introducing the azetidinyloxy group likely requires specialized reagents (e.g., azetidine precursors) and protective strategies to avoid side reactions at the oxygen or nitrogen sites.

Industrial vs. Pharmaceutical Use: Sulfolane and 3-methylsulfolane are industrial solvents, while amino/piperazinyl derivatives are pharma intermediates. The azetidinyloxy compound’s larger size and polarity may limit solvent applications but align with drug design principles (e.g., target binding, solubility) .

Biological Activity

3-(Azetidin-3-yloxy)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound characterized by the presence of azetidine and thiolane rings. Its unique structural features allow it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

The molecular formula of 3-(Azetidin-3-yloxy)tetrahydrothiophene 1,1-dioxide is C7H13NO3SC_7H_{13}NO_3S, with a molecular weight of 191.25 g/mol. The compound features both azetidine and thiolane rings, which contribute to its biological properties.

PropertyValue
Molecular FormulaC7H13NO3S
Molecular Weight191.25 g/mol
IUPAC Name3-(azetidin-3-yloxy)thiolane 1,1-dioxide
InChI KeyQQJKBPRCNIVXDC-UHFFFAOYSA-N

The biological activity of 3-(Azetidin-3-yloxy)tetrahydrothiophene 1,1-dioxide is largely attributed to its ability to mimic natural amino acids through the azetidine ring. This structural similarity allows it to interact with enzymes and receptors, potentially acting as an inhibitor in various biological pathways. The thiolane ring can participate in redox reactions, influencing cellular redox states and signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Interaction : The azetidine component allows for interactions with enzymes, which can lead to inhibition or modulation of enzymatic activity.
  • Potential Antimicrobial Effects : Preliminary studies suggest that compounds similar to 3-(Azetidin-3-yloxy)tetrahydrothiophene 1,1-dioxide may possess antibacterial properties due to their ability to disrupt bacterial cell functions.
  • Kinase Inhibition : Related compounds have been studied for their kinase inhibitory activities, which are crucial in treating various cancers and inflammatory diseases .

Case Studies

  • Antimicrobial Activity : A study assessed the antibacterial effects of a series of azetidine derivatives, including those structurally related to 3-(Azetidin-3-yloxy)tetrahydrothiophene 1,1-dioxide. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as a new class of antibiotics.
  • Kinase Inhibition : Research on pyrimidine derivatives that include similar thiophene structures demonstrated promising results as JAK inhibitors. These findings highlight the potential therapeutic applications of compounds like 3-(Azetidin-3-yloxy)tetrahydrothiophene 1,1-dioxide in treating conditions related to abnormal cell growth and inflammation .

Q & A

Q. What are the established synthetic routes for 3-(Azetidin-3-yloxy)tetrahydrothiophene 1,1-dioxide, and how do reaction parameters influence yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or cyclization reactions. Key parameters include:

  • Temperature and pH control to stabilize intermediates (e.g., azetidine ring formation) .
  • Solvent polarity (e.g., THF or DMF) to enhance solubility of sulfone-containing precursors .
  • Catalysts (e.g., triethylamine) to deprotonate reactive sites and accelerate ring closure .
  • Microwave-assisted synthesis can reduce reaction times by 30–50% compared to conventional heating .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies substituent positions (e.g., azetidinyloxy vs. tetrahydrothiophene groups) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex stereochemistry .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ for C₇H₁₃NO₄S) .
  • HPLC:
    • Reverse-phase HPLC with UV detection (λ = 210–260 nm) assesses purity (>98%) .

Q. How can contradictory spectroscopic data (e.g., unexpected NOE correlations) be resolved during characterization?

Methodological Answer:

  • Variable Temperature (VT) NMR: Differentiates dynamic effects (e.g., ring puckering in tetrahydrothiophene) from static stereoisomerism .
  • X-ray Crystallography: Provides definitive stereochemical assignment; sulfone groups often enhance crystal formation .
  • Computational Modeling (DFT): Compares predicted vs. observed chemical shifts to identify conformational biases .

Q. What strategies optimize reaction conditions for regioselective functionalization of the azetidine ring?

Methodological Answer:

  • Protecting Groups: Use Boc or Fmoc to block the azetidine amine during sulfone oxidation .
  • Solvent Effects: Polar aprotic solvents (e.g., DMSO) favor nucleophilic attack at the azetidine 3-position .
  • Catalytic Systems: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups without ring degradation .

Q. How do structural modifications (e.g., substituent variations) impact biological activity in SAR studies?

Methodological Answer:

  • Azetidine Modifications:
    • Electron-withdrawing groups (e.g., -CF₃) increase metabolic stability but reduce solubility .
    • Aminoethoxy side chains enhance binding to serine proteases (e.g., thrombin inhibitors) .
  • Tetrahydrothiophene Modifications:
    • Sulfone orientation (axial vs. equatorial) affects membrane permeability .

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